molecular formula C14H16N2O2 B8201014 3-Isopropoxy-2-naphthohydrazide

3-Isopropoxy-2-naphthohydrazide

Cat. No.: B8201014
M. Wt: 244.29 g/mol
InChI Key: XNMJFBSIQCPBAW-UHFFFAOYSA-N
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Description

3-Isopropoxy-2-naphthohydrazide is a naphthalene-derived hydrazide compound characterized by an isopropoxy group (-OCH(CH₃)₂) at the 3-position of the naphthalene ring and a hydrazide (-CONHNH₂) moiety at the 2-position.

Properties

IUPAC Name

3-propan-2-yloxynaphthalene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9(2)18-13-8-11-6-4-3-5-10(11)7-12(13)14(17)16-15/h3-9H,15H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMJFBSIQCPBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=CC=CC=C2C=C1C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxy-2-naphthohydrazide typically involves the reaction of 3-hydroxy-2-naphthoic acid with isopropyl alcohol in the presence of a dehydrating agent to form the isopropoxy derivative. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include refluxing the mixture and using solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of 3-Isopropoxy-2-naphthohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropoxy-2-naphthohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Isopropoxy-2-naphthohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for detecting specific ions or molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-2-naphthohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. For example, in biological systems, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent at 3-Position Substituent at 2-Position Key Applications/Properties References
3-Hydroxy-2-naphthohydrazide -OH -CONHNH₂ Azoic dye coupling, metal coordination
3-Methoxy-2-naphthohydrazide -OCH₃ -CONHNH₂ Enhanced lipophilicity, drug intermediates
3-Isopropoxy-2-naphthohydrazide -OCH(CH₃)₂ -CONHNH₂ Hypothesized: Improved solubility in organic solvents, potential ligand for bulky metal centers N/A*
3-Hydroxy-N’-(2-oxoindol-3-yl)-2-naphthohydrazide -OH -CONHNH-(2-oxoindol-3-yl) Anticancer activity, enzyme inhibition
N-Acyl-3-hydroxy-2-naphthalenecarbohydrazide -OH -CONHNH-Acyl Azametallacrown synthesis, supramolecular chemistry

*Note: Direct studies on 3-Isopropoxy-2-naphthohydrazide are absent in the provided evidence. Properties are inferred from structural analogs.

Key Observations:
  • Solubility: The isopropoxy group likely increases lipophilicity compared to hydroxy (-OH) or methoxy (-OCH₃) analogs, enhancing solubility in non-polar solvents .
  • Reactivity : Hydroxy-substituted analogs participate in hydrogen bonding and metal coordination, whereas the bulky isopropoxy group may sterically hinder such interactions, favoring selective reactions .
  • Biological Activity : Hydrazide derivatives with electron-withdrawing groups (e.g., oxoindolyl in ) exhibit higher bioactivity, suggesting that the isopropoxy group’s electron-donating nature might reduce pharmacological potency unless balanced by other functional groups.

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